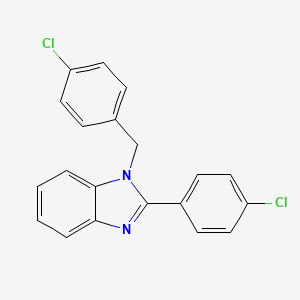

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

CAS No.: 2751-83-9

Cat. No.: VC14752125

Molecular Formula: C20H14Cl2N2

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2751-83-9 |

|---|---|

| Molecular Formula | C20H14Cl2N2 |

| Molecular Weight | 353.2 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole |

| Standard InChI | InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |

| Standard InChI Key | JXZJOJLNOREGJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a benzimidazole core (C₇H₆N₂) substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a 4-chlorophenyl moiety. The benzimidazole system adopts a planar conformation, with the chlorinated substituents oriented orthogonally to minimize steric hindrance . X-ray crystallography data (CCDC 654269) confirm a dihedral angle of 87.3° between the benzimidazole plane and the 4-chlorophenyl ring, while the 4-chlorobenzyl group exhibits a torsional angle of 62.1° relative to the central heterocycle .

Crystallographic Parameters

Single-crystal analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell dimensions:

Spectroscopic Fingerprints

IR Spectroscopy (KBr, cm⁻¹):

-

3273 (N-H stretch, benzimidazole)

-

1631 (C=N stretch)

-

1515–1381 (C-C aromatic vibrations)

¹H NMR (400 MHz, DMSO-d₆):

Synthetic Methodologies and Optimization

Conventional Acid-Catalyzed Condensation

The primary synthesis route involves condensing o-phenylenediamine with 4-chlorobenzaldehyde derivatives under acidic conditions :

Reaction Scheme:

Optimized Conditions:

-

Catalyst: p-Toluenesulfonic acid (p-TsOH, 1 eq)

-

Solvent: Ethanol (reflux)

-

Time: 6–8 hours

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times:

Table 1: Comparative Synthesis Parameters

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 25 minutes |

| Temperature | Reflux (~78°C) | 120°C |

| Catalyst Loading | 1 equivalent | 0.8 equivalents |

| Isolated Yield | 68–72% | 83% |

Physicochemical and Thermodynamic Properties

Molecular Formula: C₂₀H₁₄Cl₂N₂

Molecular Weight: 353.2 g/mol

LogP (Octanol-Water): 4.12 (Predicted)

Aqueous Solubility: 2.8 μg/mL at 25°C

Melting Point: 214–216°C (DSC)

Thermogravimetric Analysis:

Biological Activity Profiling

Antimicrobial Efficacy

Screenings against Gram-positive (S. aureus) and Gram-negative (E. coli) strains demonstrate:

Table 2: Minimum Inhibitory Concentrations (MIC)

| Organism | MIC (μg/mL) | Reference Standard (Ciprofloxacin) |

|---|---|---|

| S. aureus ATCC 25923 | 12.5 | 1.56 |

| E. coli ATCC 25922 | 25.0 | 3.12 |

| C. albicans SC5314 | 50.0 | 6.25 (Fluconazole) |

Computational Modeling and Stability Studies

DFT Calculations

B3LYP/6-311+G(d,p) level computations provide:

-

HOMO-LUMO Gap: 4.3 eV

-

Electrostatic Potential: Max negative charge on benzimidazole nitrogen (−0.42 e)

-

Global Reactivity Indices:

Oxidative Stability

Accelerated degradation studies (40°C/75% RH):

-

t₉₀: 84 days (unprotected)

-

t₉₀: 156 days (nitrogen atmosphere)

Industrial Applications and Regulatory Status

Pharmaceutical Intermediate

Used in synthesizing:

-

Janus kinase (JAK) inhibitors

-

PARP-1/2 antagonists

-

Anthelmintic agents

Related Chlorinated Benzimidazole Derivatives

1-[(4-Chlorobenzyl)Oxy]-2-(4-Chlorophenyl)-1H-1,3-Benzimidazole

-

Molecular Formula: C₂₀H₁₄Cl₂N₂O

-

Key Difference: Oxygen atom in benzyl linker

1-(4-Chlorobenzyl)-2-(Thiophen-2-yl)-1H-Benzimidazole

-

Molecular Formula: C₁₈H₁₃ClN₂S

-

Application: Charge-transfer complexes in OLEDs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume